molecular formula C6H10ClNO2 B1386652 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride CAS No. 1172097-47-0

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B1386652
CAS No.: 1172097-47-0
M. Wt: 163.6 g/mol
InChI Key: GJEQUVVCBPCCCS-UHFFFAOYSA-N
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Description

3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1172097-47-0 . It has a molecular weight of 163.6 .


Synthesis Analysis

There are efficient synthesis methods of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid starting from [1.1.1]propellane .


Molecular Structure Analysis

The IUPAC Name of this compound is this compound . The Inchi Code is 1S/C6H9NO2.ClH/c7-6-1-5(2-6,3-6)4(8)9;/h1-3,7H2,(H,8,9);1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Mechanism of Action

The mechanism of action of ABCPC-HCl is not yet fully understood. However, it is believed that the compound acts as a proton shuttle, transferring protons between two sites in a biological system. This process is believed to be important in the regulation of biochemical processes, such as enzyme activity and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABCPC-HCl have not been extensively studied. However, it has been shown to increase the solubility of hydrophobic drugs, which can improve their absorption and bioavailability. It has also been shown to increase the stability of peptides and proteins, as well as to increase the activity of enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using ABCPC-HCl in laboratory experiments is its versatility. It can be used in a wide range of applications, including synthesis, drug delivery, and biochemical and physiological research. Additionally, it is a relatively inexpensive compound and is readily available.
The main limitation of using ABCPC-HCl in laboratory experiments is its low solubility in water. This can make it difficult to use in certain applications, such as drug delivery. Additionally, the mechanism of action of ABCPC-HCl is not yet fully understood, so it is not always possible to predict its effects.

Future Directions

There are many potential future directions for the use of ABCPC-HCl. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore the potential of ABCPC-HCl as a drug delivery system, as well as its potential use in other applications, such as enzyme catalysis and protein folding. Finally, research could be conducted to improve the solubility of ABCPC-HCl in aqueous solutions, which would make it more useful in a variety of applications.

Scientific Research Applications

ABCPC-HCl has a wide range of applications in scientific research. It is used in drug delivery systems due to its ability to solubilize hydrophobic drugs in aqueous solutions. It is also used in the synthesis of peptides and proteins, as well as in the study of biochemical and physiological processes. ABCPC-HCl is also used in the study of enzyme kinetics, as well as in the study of drug metabolism and drug-target interactions.

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-6-1-5(2-6,3-6)4(8)9;/h1-3,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEQUVVCBPCCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172097-47-0
Record name 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Reactant of Route 2
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Reactant of Route 4
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Reactant of Route 5
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Reactant of Route 6
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

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